molecular formula C13H10BrN3O6 B3848005 5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3848005
M. Wt: 384.14 g/mol
InChI Key: LCUOIRTVUVBVMW-UHFFFAOYSA-N
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Description

5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, along with a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method starts with the bromination of 2-hydroxyacetophenone to introduce the bromine atom. This is followed by nitration to add the nitro group. The final step involves the formation of the diazinane trione core through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibition properties may be due to its ability to bind to the active site of enzymes, thereby blocking substrate access. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxy-3-nitroacetophenone
  • 5-bromo-2-hydroxy-3-nitropyridine
  • 5-bromo-2-hydroxy-3-methoxybenzylidene

Uniqueness

Compared to similar compounds, 5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane trione core, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O6/c1-15-11(19)8(12(20)16(2)13(15)21)4-6-3-7(14)5-9(10(6)18)17(22)23/h3-5,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUOIRTVUVBVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

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